Iodometomidate I-123, R- (chemical formula: CHINO) is a radiolabeled compound used primarily in the field of molecular imaging, particularly for the diagnosis of adrenal diseases. It is a derivative of metomidate, which is known for its selective inhibition of cytochrome P-450 enzymes in the adrenal cortex. The compound's ability to bind specifically to these enzymes makes it a valuable tool for imaging adrenal tumors and assessing adrenal function.
Iodometomidate I-123 is synthesized using radioiodination techniques that involve the incorporation of iodine-123, a radioactive isotope with favorable properties for imaging applications. This synthesis often utilizes cyclotron-produced iodine isotopes, specifically through methods that enhance the purity and yield of the final product .
Iodometomidate I-123 is classified as a radioligand and a synthetic organic compound. It falls under the category of radioiodinated compounds used in positron emission tomography and single-photon emission computed tomography imaging. Its primary application is in the functional diagnosis of adrenal diseases, particularly in identifying adrenocortical tumors .
The synthesis of iodometomidate I-123 typically involves oxidative radioiododestannylation processes. The precursor compound, which is synthesized through stereoselective methods, undergoes radioiodination to incorporate iodine-123 at the 4-position of the metomidate structure.
Iodometomidate I-123 has a complex molecular structure characterized by:
The molecular weight of iodometomidate I-123 is approximately 305.15 g/mol. The compound's structural integrity is crucial for its binding affinity to cytochrome P-450 enzymes .
The primary chemical reaction involving iodometomidate I-123 is its interaction with cytochrome P-450 enzymes, particularly Cyp11B1 and Cyp11B2. Upon administration, iodometomidate competes with endogenous substrates for binding sites on these enzymes.
Iodometomidate I-123 functions as a selective inhibitor of cytochrome P-450 enzymes in the adrenal cortex. Upon administration:
Pharmacokinetic studies indicate that iodometomidate reaches peak accumulation in adrenal tissues approximately 30 to 60 minutes post-injection .
Relevant data indicates that iodometomidate maintains stability over time, with minimal degradation observed during storage .
Iodometomidate I-123 has significant applications in medical imaging:
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: